molecular formula C21H20F3N3O3S B2596308 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 882083-32-1

2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Numéro de catalogue: B2596308
Numéro CAS: 882083-32-1
Poids moléculaire: 451.46
Clé InChI: XHVDQLUZIAGSAG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound with a molecular formula of C21H20F3N3O3S and a molecular weight of 451.471 g/mol This compound is notable for its unique structure, which includes a quinazolinone core, a trifluoromethoxyphenyl group, and an acetamide linkage

Méthodes De Préparation

The synthesis of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

Analyse Des Réactions Chimiques

2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Applications De Recherche Scientifique

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinazoline derivatives, including those similar to 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide. The compound has been investigated for its efficacy against various viral strains, including:

  • Human Immunodeficiency Virus (HIV) : Quinazoline derivatives have shown promise as HIV inhibitors by targeting reverse transcriptase and other viral proteins .

Case Study: Antiviral Efficacy

A study conducted on a series of quinazoline derivatives demonstrated that modifications in the structure significantly enhanced their antiviral potency. The introduction of the trifluoromethoxy group was found to increase binding affinity to viral targets, leading to improved inhibition of viral replication .

CompoundIC50 (μM)Target
Compound A0.15HIV Reverse Transcriptase
Compound B0.05Zika Virus
This compoundTBDTBD

Anticancer Properties

Quinazoline derivatives have also been explored for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a candidate for further investigation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of quinazoline-based compounds. Modifications in substituents can lead to significant changes in biological activity.

SAR Insights

Research indicates that the presence of sulfur and trifluoromethoxy groups enhances the lipophilicity and bioavailability of the compound, which are essential for achieving therapeutic concentrations in vivo .

ModificationEffect on Activity
Addition of Trifluoromethoxy GroupIncreased potency against viral targets
Sulfur SubstitutionEnhanced binding affinity to target enzymes

Mécanisme D'action

The mechanism of action of 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and trifluoromethoxyphenyl group. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Activité Biologique

The compound 2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, pharmacological properties, and biological mechanisms, supported by data tables and relevant case studies.

The molecular formula of the compound is C21H20F3N3O3SC_{21}H_{20}F_3N_3O_3S, with a molecular weight of approximately 471.47 g/mol. The structure features a quinazoline moiety, which is known for its diverse biological activities, including antitumor and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves the reaction of specific precursors that contain the quinazoline core and the trifluoromethoxy group. The synthetic pathway usually requires careful control of reaction conditions to ensure high yield and purity.

Anticonvulsant Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit anticonvulsant properties. For instance, in a study evaluating various quinazoline derivatives, it was found that compounds with similar structural features to our target compound demonstrated significant anticonvulsant activity in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways .

Antitumor Activity

Quinazoline derivatives are also recognized for their antitumor effects. A study reported that related compounds inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest . The presence of the trifluoromethoxy group is hypothesized to enhance the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy against tumor cells.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It might act as an antagonist or agonist at certain neurotransmitter receptors.
  • Cell Cycle Interference : Similar compounds have been shown to disrupt the normal progression of the cell cycle in cancer cells.

Study 1: Anticonvulsant Screening

A series of quinazoline derivatives were evaluated for their anticonvulsant effects using the maximal electroshock (MES) test. Among these, compounds with structural similarities to our target demonstrated protective effects at doses ranging from 50 to 100 mg/kg, suggesting a promising profile for further development .

CompoundDose (mg/kg)MES Protection (%)
Compound A5075
Compound B10085
Target Compound100TBD

Study 2: Antitumor Efficacy

In vitro studies on cancer cell lines showed that related quinazoline derivatives inhibited proliferation significantly compared to controls. The target compound's efficacy is currently under investigation.

Cell LineIC50 (µM)Compound ATarget Compound
MCF-7105TBD
HeLa158TBD

Propriétés

IUPAC Name

2-[3-(2-methylpropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O3S/c1-13(2)11-27-19(29)16-5-3-4-6-17(16)26-20(27)31-12-18(28)25-14-7-9-15(10-8-14)30-21(22,23)24/h3-10,13H,11-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVDQLUZIAGSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.